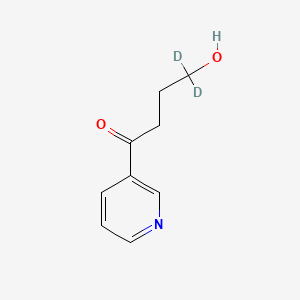

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2

Overview

Description

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 is a deuterated analog of 4-Hydroxy-1-(3-pyridyl)-1-butanone, a compound known for its role as a biomarker in tobacco-related studies. This compound is often used in research to understand the metabolic pathways and effects of tobacco-specific nitrosamines, which are potent carcinogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(3-pyridyl)-1-butanone typically involves the reaction of 3-pyridylacetonitrile with ethylene oxide, followed by hydrolysis. The deuterated version, 4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2, can be synthesized using deuterated reagents to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-oxo-1-(3-pyridyl)-1-butanone-4,4-d2 .

Scientific Research Applications

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 is widely used in scientific research, particularly in studies related to tobacco exposure and carcinogenesis. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of tobacco-specific nitrosamines.

Biology: Helps in studying the metabolic pathways of nicotine and its derivatives.

Medicine: Used in research to understand the mechanisms of tobacco-induced carcinogenesis.

Industry: Employed in the development of smoking cessation aids and in the quality control of tobacco products

Mechanism of Action

The compound exerts its effects primarily through the formation of DNA adducts. These adducts are formed when the compound reacts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include guanine bases in DNA, and the pathways involved are related to the metabolic activation of tobacco-specific nitrosamines .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-1-(3-pyridyl)-1-butanone: The non-deuterated analog.

4-oxo-1-(3-pyridyl)-1-butanone: An oxidized form of the compound.

4-Hydroxy-1-(3-pyridyl)-1-butanol: A reduced form of the compound.

Uniqueness

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in metabolic studies .

Biological Activity

4-Hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2 (commonly referred to as HPB or 4-HPB) is a deuterated derivative of 4-hydroxy-1-(3-pyridyl)-1-butanone, a compound known for its significant biological activity, particularly in the context of tobacco exposure and carcinogenicity. This article reviews the biological activity of HPB, focusing on its mechanisms of action, metabolic pathways, and implications in health research.

- Chemical Formula : C9H11D2NO2

- Molecular Weight : 167.189 g/mol

- IUPAC Name : 4-hydroxy-1-(pyridin-3-yl)butan-1-one

- CAS Registry Number : 59578-62-0

Biological Activity Overview

HPB exhibits various biological activities primarily linked to its role as a metabolite of tobacco-specific nitrosamines. It is implicated in the formation of DNA adducts, which are critical in understanding the carcinogenic potential associated with tobacco smoke.

HPB is metabolically activated to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. This process is facilitated by cytochrome P450 enzymes, which catalyze the oxidation of HPB and other related compounds. The resulting DNA adducts can cause mutations during DNA replication, contributing to cancer development.

Metabolic Pathways

The metabolic activation of HPB involves several key steps:

- Hydroxylation : HPB undergoes hydroxylation by cytochrome P450 enzymes.

- Formation of Reactive Species : These reactions lead to the production of electrophilic species capable of forming adducts with DNA.

- DNA Adduct Formation : The resultant DNA adducts can persist and lead to mutagenesis.

Case Studies

A study conducted on lung tissues from sudden death victims demonstrated the presence of HPB-releasing DNA adducts. The findings indicated that these adducts were formed from metabolic activation processes and highlighted the potential for HPB as a biomarker for tobacco exposure .

In another study focused on zebrafish embryos exposed to tobacco-specific nitrosamines, researchers found that HPB and its metabolites disrupted purine and pyrimidine metabolism pathways. This disruption was linked to developmental toxicity, emphasizing the embryonic vulnerability to compounds like HPB .

Toxicological Implications

HPB has been classified as a potentially toxic compound due to its ability to form DNA adducts. Its role as a biomarker for tobacco exposure further underscores its significance in toxicological studies. The compound's toxicity is particularly relevant in understanding lung cancer etiology among smokers.

Data Table: Summary of Biological Activity Findings

Properties

IUPAC Name |

4,4-dideuterio-4-hydroxy-1-pyridin-3-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXUGZHJVRHQGP-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC(=O)C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662026 | |

| Record name | 4-Hydroxy-1-(pyridin-3-yl)(4,4-~2~H_2_)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154603-21-1 | |

| Record name | 4-Hydroxy-1-(pyridin-3-yl)(4,4-~2~H_2_)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.